molecular formula C26H22N4O3 B11993289 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303104-29-2

6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11993289
CAS No.: 303104-29-2
M. Wt: 438.5 g/mol
InChI Key: VAIPNOUCMFOSDK-UHFFFAOYSA-N
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Description

6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a polycyclic heterocyclic compound with the molecular formula C₂₆H₂₂N₄O₃ and an average molecular mass of 438.487 g/mol (monoisotopic mass: 438.169191 g/mol) . Its structure features a chromeno-triazolopyrimidine core substituted with two 2-methoxyphenyl groups at positions 6 and 7. This compound is part of a broader class of triazolopyrimidine derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and herbicidal properties. Its ChemSpider ID is 4794456, and it has been studied in the context of inhibiting protein-protein interactions, such as MDM2-p53, which is critical in oncology .

Properties

CAS No.

303104-29-2

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

9,11-bis(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H22N4O3/c1-31-19-12-6-4-10-17(19)24-22-23(29-26-27-15-28-30(24)26)16-9-3-8-14-21(16)33-25(22)18-11-5-7-13-20(18)32-2/h3-15,24-25H,1-2H3,(H,27,28,29)

InChI Key

VAIPNOUCMFOSDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5OC)NC6=NC=NN26

Origin of Product

United States

Preparation Methods

Chromene Precursor Synthesis

The chromeno[4,3-d]pyrimidine backbone is constructed via Knoevenagel condensation between 2-methoxy-substituted benzaldehydes and cyclic β-diketones. For example, 7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives serve as intermediates. These are synthesized by reacting dimedone (5,5-dimethyl-1,3-cyclohexanedione) with 2-methoxybenzaldehyde in ethanol under reflux, yielding a substituted chromene-carbonitrile.

Triazolo-Pyrimidine Cyclization

The triazolo[1,5-a]pyrimidine moiety is formed through cyclocondensation of the chromene-carbonitrile intermediate with hydrazine derivatives. A two-step protocol is employed:

  • Formimidate Intermediate Formation : Treatment with triethyl orthoformate (TEOF) in acetic acid converts the amino group of the chromene-carbonitrile into a formimidate.

  • Hydrazine Cyclization : Reaction with hydrazine monohydrate at room temperature induces ring closure, forming the triazolo-pyrimidine core. This step proceeds in 61–79% yield, depending on the substituents (Table 1).

Table 1: Yields of Chromeno-Triazolo-Pyrimidine Derivatives

Substituent (R)Reaction Time (h)Yield (%)
4-OCH₃1870
3,4-(OCH₃)₂1873
4-CH₃1879

Oxidative Cross-Dehydrogenative Coupling (CDC) for Bis-Aryl Functionalization

Substrate Preparation

The bis(2-methoxyphenyl) groups are introduced via CDC between the preformed chromeno-triazolo-pyrimidine and 2-methoxyphenylboronic acid. This reaction requires:

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Oxidant : Molecular oxygen (1 atm)

  • Solvent : Ethanol with 6 equiv acetic acid.

Reaction Optimization

Key parameters influencing CDC efficiency (Table 2):

  • Acid Loading : Increasing acetic acid from 2 to 6 equiv improves yields from 34% to 74% by stabilizing reactive intermediates.

  • Atmosphere : Oxygen outperforms air (94% vs. 74% yield) due to enhanced dehydrogenation.

Table 2: CDC Optimization for Bis-Aryl Functionalization

ParameterConditionYield (%)
Acetic Acid (equiv)674
AtmosphereO₂94
CatalystPd(OAc)₂94

Mechanistic Insights into Ring Fusion and Dehydrogenation

Chromeno Ring Formation

The chromene ring arises from a tandem Knoevenagel-Michael addition between dimedone and 2-methoxybenzaldehyde. IR spectroscopy (ν = 1662 cm⁻¹) confirms carbonyl group participation, while ¹H NMR (δ 1.06–1.13 ppm) verifies dimethyl substitution.

Triazolo-Pyrimidine Cyclization Mechanism

  • Nucleophilic Attack : The β-diketone’s enol attacks the electrophilic carbon of the formimidate intermediate.

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, forming a conjugated dihydro-pyrimidine.

  • Aromatization : Spontaneous loss of water yields the fused triazolo-pyrimidine system.

Challenges in Scalability and Purity

Byproduct Formation

Competitive triazolo[1,5-a]pyridine derivatives (e.g., 3a) form when acetic acid exceeds 8 equiv (Table 1, entry 9). Mitigation strategies include strict stoichiometric control and inert atmosphere during early stages.

Crystallization and Characterization

Recrystallization from ethanol/water (3:1) yields pure product (mp 214–216°C). Single-crystal X-ray diffraction confirms the fused chromeno-triazolo-pyrimidine structure, with C26H22N4O3 molecular formula matching high-resolution mass spectrometry data.

Comparative Analysis of Alternative Routes

Solid-Phase Approaches

Immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) enable catalyst recycling but reduce CDC yields to 68% due to diffusional limitations .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H22N4O3
  • IUPAC Name : 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
  • Structural Features : The compound features a triazolo-pyrimidine core fused with a chromene moiety and two methoxyphenyl substituents. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation. For example, they have been shown to interact with targets like EGFR and PI3K pathways .

Pharmacological Applications

The compound's pharmacological potential extends beyond anticancer activity:

  • Phosphodiesterase Inhibition : Research indicates that derivatives of this compound can act as phosphodiesterase inhibitors. These enzymes play a crucial role in cellular signaling pathways involved in various diseases .
  • ADME Properties : In silico studies on absorption, distribution, metabolism, and excretion (ADME) have indicated favorable profiles for these compounds, suggesting their viability as drug candidates .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Anticancer Efficacy :
    • Researchers synthesized various derivatives and tested their cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
    • The study concluded that structural modifications could enhance the anticancer activity of these compounds.
  • Inhibition of Phosphodiesterases :
    • A study focused on the hit-to-lead exploration of phosphodiesterase inhibitors derived from triazolo-pyrimidines revealed promising candidates for treating conditions like depression and anxiety .
    • The findings indicated that the structural features of these compounds are critical for their inhibitory activity.

Summary Table of Applications

Application AreaFindings/Insights
Anticancer ActivitySignificant cytotoxicity against MCF-7 and other cell lines
Pharmacological EffectsPotential as phosphodiesterase inhibitors
Mechanism of ActionInteraction with EGFR and PI3K pathways
ADME PropertiesFavorable profiles suggest viability as drug candidates

Mechanism of Action

The mechanism by which 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and interference with cellular processes.

Comparison with Similar Compounds

The structural and functional uniqueness of 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is best understood through comparison with analogous triazolopyrimidine derivatives. Key differences lie in substituent patterns, biological targets, and synthetic pathways.

Structural Analogues with Anticancer Activity
Compound Name Substituents Molecular Formula Key Biological Activity Mechanism/Target IC₅₀/Activity Data Reference
Target Compound 6,7-Bis(2-methoxyphenyl) C₂₆H₂₂N₄O₃ MDM2-p53 interaction inhibition Disrupts MDM2-p53 binding, restoring p53 tumor suppression Not explicitly reported; related bromophenyl analogue is potent
6,7-Bis(4-bromophenyl) analogue 6,7-Bis(4-bromophenyl) C₂₅H₁₈Br₂N₄O MDM2-p53 inhibition High-affinity MDM2 binding (crystal structure: PDB 3JZK) Kd = 0.3 µM (MDM2)
Compound H12 ([1,2,4]triazolo[1,5-a]pyrimidine-indole hybrid) Indole-carboxamide substituents C₁₉H₁₉N₇O₄S Antiproliferative (MGC-803, HCT-116, MCF-7) ERK pathway inhibition IC₅₀ = 9.47–13.1 µM
Triazolopyrimidine tubulin inhibitors Trifluoroethylamino, fluoro-substituted phenyl Varies Tubulin polymerization promotion Vinca alkaloid binding site inhibition IC₅₀ = 0.24–6.05 µM (HCT-116, T47D)

Key Observations :

  • Substituent Effects : The 2-methoxyphenyl groups in the target compound may enhance solubility compared to bromophenyl analogues but reduce binding affinity for MDM2. Bromine’s electron-withdrawing nature improves hydrophobic interactions in the MDM2 pocket .
  • Mechanistic Diversity : Unlike ERK-targeting indole hybrids or tubulin-binding derivatives , the target compound’s activity hinges on protein-protein interaction disruption, a distinct anticancer mechanism.
Antimicrobial and Herbicidal Analogues
Compound Class Substituents Molecular Formula Activity Application Reference
Benzo[h]chromeno-triazolo-pyrimidines 4-Halophenyl, methoxy C₂₄H₁₈ClN₅O₃ Antimicrobial (Gram-positive bacteria) Antibacterial agents
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides Sulfonamide, trifluoromethyl C₁₅H₁₂F₃N₅O₂S Herbicidal (pre-emergent) Green herbicides

Key Observations :

  • Antimicrobial Activity: The target compound lacks reported antimicrobial effects, whereas halogenated benzo[h]chromeno derivatives exhibit Gram-positive activity .
  • Herbicidal vs. Pharmacological : Sulfonamide substituents in herbicidal analogues introduce polar groups, favoring plant enzyme inhibition, while methoxyphenyl groups in the target compound prioritize mammalian target interactions .

Key Observations :

  • The target compound’s synthesis requires precise control of stereocenters (two undefined stereocenters reported) , whereas indole hybrids benefit from one-pot reactions .
  • Eco-friendly methods for thieno-triazolo pyrimidines highlight trends toward sustainable synthesis, which could be adapted for the target compound .

Biological Activity

6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C26H22N4O3
  • Molecular Weight : 438.5 g/mol

This structure features a chromeno-triazolo-pyrimidine framework that is hypothesized to contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of chromeno-triazolo-pyrimidine compounds exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various related compounds against several cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast carcinoma)
    • HCT-116 (colon carcinoma)
    • HepG-2 (hepatocellular carcinoma)

Case Study: Antiproliferative Activity

In one study, synthesized derivatives were tested for their antiproliferative effects using the MTT assay. The results indicated that some compounds exhibited remarkable inhibitory effects on the growth of the aforementioned cancer cell lines compared to standard chemotherapeutics such as vinblastine and doxorubicin. The structure–activity relationship (SAR) analysis suggested that lipophilicity and specific substituents significantly influenced biological activity .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets within cancer cells. The triazole and pyrimidine rings facilitate binding to enzymes and receptors that are crucial for cellular proliferation and survival. This binding can disrupt critical signaling pathways involved in cancer progression.

Comparative Biological Activity

A comparative analysis of similar compounds reveals that modifications in substituents can lead to variations in biological efficacy. For example:

Compound NameIC50 (nM)Cell Line Tested
Compound A45MCF-7
Compound B90HCT-116
This compoundTBDTBD

The above table illustrates the potency of related compounds in inhibiting cancer cell growth. The IC50 values indicate the concentration required to inhibit cell viability by 50%, highlighting the potential effectiveness of these compounds as therapeutic agents.

Q & A

Q. What are the primary synthetic routes for 6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step heterocyclic condensation reactions. A key protocol includes cyclization of precursors such as chromene derivatives with triazolopyrimidine intermediates. For example, highlights a high-throughput screening hit derived from chromeno-triazolopyrimidine scaffolds, synthesized via a Diels-Alder-like cyclization under reflux in dimethylformamide (DMF) or acetic acid. Critical steps include controlling reaction temperatures (80–120°C) and solvent polarity to stabilize intermediates. Post-synthesis purification often employs column chromatography or recrystallization in ethanol .

Q. How is structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR identify substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm and aromatic protons at δ 6.5–7.5 ppm) .
  • X-ray crystallography : details a related triazolopyrimidine structure resolved using SHELX software, revealing bond angles and dihedral angles critical for molecular packing .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 533 for a related derivative) .

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while protic solvents (ethanol, methanol) aid in precipitation. notes that heating at 80–100°C for 10–12 minutes in DMF achieves >70% yield for triazolopyrimidine analogs. Catalytic additives (e.g., K2_2CO3_3) improve regioselectivity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

and provide SAR insights:

  • Substituent positioning : Ortho-methoxy groups on phenyl rings enhance steric interactions with biological targets (e.g., MDM2-p53 binding ).
  • Heterocyclic core : The triazolopyrimidine scaffold is essential for tubulin inhibition (non-competitive with vinca alkaloids) .
  • Electron-withdrawing groups : Halogens (e.g., Cl, F) at para positions improve solubility and target affinity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in potency (e.g., IC50_{50} variability) may arise from assay conditions or impurity profiles. Strategies include:

  • Purity validation : Use HPLC-MS (≥95% purity) to exclude byproducts .
  • Cellular vs. biochemical assays : Compare in vitro tubulin polymerization assays () with cell-based p53 activation () to distinguish direct vs. indirect mechanisms .
  • Dose-response profiling : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .

Q. What experimental designs are optimal for in vivo efficacy studies?

outlines protocols for xenograft models:

  • Dosing : Oral (10–50 mg/kg) or intravenous (5–20 mg/kg) administration in nude mice, with plasma stability monitored via LC-MS/MS.
  • Endpoint analysis : Tumor volume measurement (caliper) and biomarker quantification (Western blot for p53/MDM2 levels).
  • Controls : Include vehicle-treated and positive controls (e.g., nutlin-3a for MDM2 inhibitors) .

Q. How does the compound’s stability impact experimental outcomes?

Poor DMSO solubility (noted in ) can lead to aggregation in screening assays. Mitigation strategies:

  • Solubility screening : Test in PBS, cyclodextrin complexes, or PEG formulations.
  • Accelerated stability studies : Monitor degradation (e.g., hydrolysis of methoxy groups) via NMR under varying pH (4–9) and temperatures (25–40°C) .

Methodological Challenges and Solutions

Q. How to address synthetic challenges in scaling up production?

  • Byproduct minimization : Use flow chemistry for controlled heating and mixing ().
  • Green chemistry : Replace DMF with ionic liquids (e.g., [BMIM]BF4_4) to reduce toxicity .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab estimate logP (2.5–3.5) and CYP450 inhibition risks.
  • Docking studies : AutoDock Vina models interactions with MDM2 (PDB: 1T4E) to prioritize analogs .

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